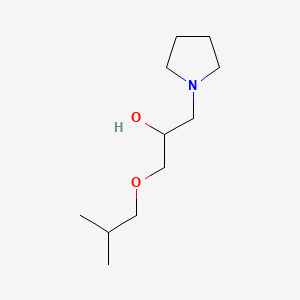

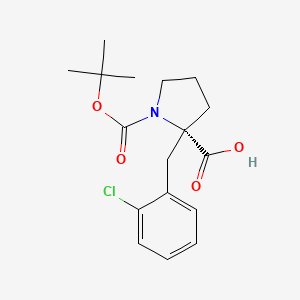

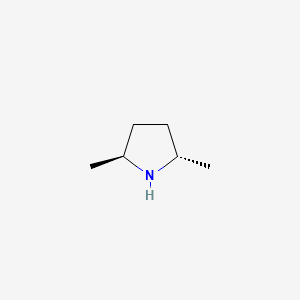

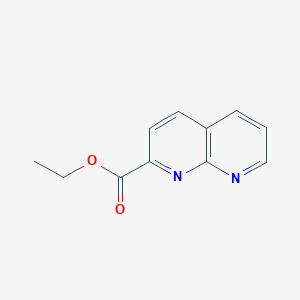

![molecular formula C12H11N5 B1609232 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine CAS No. 611239-37-3](/img/structure/B1609232.png)

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine

Overview

Description

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine is a compound belonging to the class of organic compounds known as imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their wide range of biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Mode of Action

This interaction could potentially inhibit the function of CDK2, thereby affecting cell division and growth .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to the inhibition of cell division and growth due to its interaction with CDK2 . This could potentially lead to the suppression of tumor growth in cancerous cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is crucial to consider factors such as pH, temperature, and the presence of other compounds when studying the compound’s action .

Biochemical Analysis

Biochemical Properties

It is known to interact with Cyclin-dependent kinase 2 in humans

Cellular Effects

Derivatives of this compound have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Molecular Mechanism

It is known to interact with Cyclin-dependent kinase 2 in humans

Preparation Methods

The synthesis of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine can be achieved through various synthetic routes. Another approach includes multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Chemical Reactions Analysis

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides.

Oxidation Reactions: The compound can undergo oxidative coupling reactions, which are commonly used in the synthesis of imidazopyridines.

Cyclization Reactions: The compound can participate in intramolecular cyclizations, forming various heterocyclic structures.

Scientific Research Applications

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of drugs with various biological activities, such as antimicrobial, antitumor, antiviral, and anti-inflammatory properties.

Material Science: Imidazopyridine derivatives are used as fluorescent probes for the determination of mercury and iron ions in vitro and in vivo.

Biological Research: The compound is used in the study of molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine can be compared with other similar compounds, such as:

Zolpidem: Used to treat insomnia, zolpidem is an imidazo[1,2-a]pyridine derivative with hypnotic effects.

Alpidem: Another imidazo[1,2-a]pyridine derivative, alpidem is used as an anxiolytic drug.

Saripidem: This compound is a sedative and anxiolytic drug, also belonging to the imidazo[1,2-a]pyridine class.

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the versatility and uniqueness of the imidazo[1,2-a]pyridine scaffold.

Properties

IUPAC Name |

4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-8-11(9-5-6-14-12(13)16-9)17-7-3-2-4-10(17)15-8/h2-7H,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZURCICLQQQODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424880 | |

| Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611239-37-3 | |

| Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.